Benzene, 1-ethenyl-2-(methylthio)-
Overview
Description
Benzene, 1-ethenyl-2-(methylthio)-: is an organic compound with the molecular formula C₉H₁₀S It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize Benzene, 1-ethenyl-2-(methylthio)- involves the electrophilic aromatic substitution of benzene with ethenyl and methylthio groups.
Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-2-(methylthio)- often involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-ethenyl-2-(methylthio)- can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (chlorine, bromine), aluminum chloride (AlCl₃) as a catalyst
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted benzene derivatives
Substitution: Halogenated benzene derivatives
Scientific Research Applications
Chemistry: Benzene, 1-ethenyl-2-(methylthio)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential biological activity. It may be used in the design of new pharmaceuticals and as a probe to study biochemical pathways .
Industry: In the industrial sector, Benzene, 1-ethenyl-2-(methylthio)- is used in the production of specialty chemicals, polymers, and resins. Its unique chemical properties make it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of Benzene, 1-ethenyl-2-(methylthio)- involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzene, 1-ethenyl-2-methyl-: This compound has a similar structure but lacks the methylthio group.
Benzene, 1-methoxy-2-(methylthio)-: This compound has a methoxy group instead of an ethenyl group, leading to distinct chemical properties and uses.
Uniqueness: Benzene, 1-ethenyl-2-(methylthio)- is unique due to the presence of both ethenyl and methylthio groups. This combination imparts specific reactivity patterns and makes it suitable for specialized applications in synthesis and industry .
Properties
IUPAC Name |
1-ethenyl-2-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUGSMRAPGEPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450751 | |
Record name | 1-(methylsulfanyl)-2-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30439-34-0 | |
Record name | 1-(methylsulfanyl)-2-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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